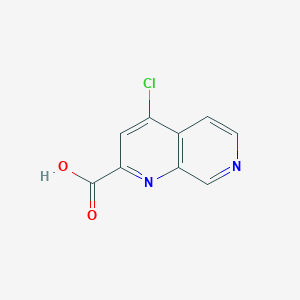

4-Chloro-1,7-naphthyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 4-Chloro-1,7-naphthyridine-2-carboxylic acid, has been a subject of research for many years . The synthesis process often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

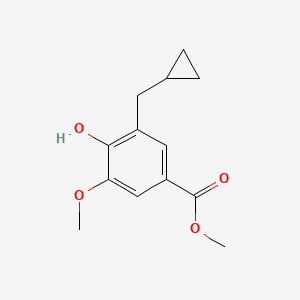

The molecular structure of 4-Chloro-1,7-naphthyridine-2-carboxylic acid consists of a naphthyridine core with a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position . The InChI code for this compound is 1S/C9H5ClN2O2/c10-6-3-7 (9 (13)14)12-8-4-11-2-1-5 (6)8/h1-4H, (H,13,14) .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 4-Chloro-1,7-naphthyridine-2-carboxylic acid, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a powder with a molecular weight of 208.6 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Anticancer Properties

Functionalized 1,6-naphthyridines have shown promising anticancer properties. A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted . For example, certain compounds have been found to induce apoptotic and necrotic cell death in breast cancer cell MDA-MB-231 .

Anti-HIV Agents

Naphthyridines have also been studied for their potential as anti-HIV agents. For instance, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Antimicrobial Properties

Naphthyridines have been studied for their antimicrobial properties. They could potentially be used in the treatment of various bacterial and viral infections .

Analgesic and Anti-inflammatory Activities

Naphthyridines have also been found to have analgesic and anti-inflammatory activities, making them potentially useful in the treatment of pain and inflammation .

Antioxidant Activities

Naphthyridines have demonstrated antioxidant activities, which means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases .

Synthesis of Metal Complexes

Naphthyridines have been used in the synthesis of metal complexes . These complexes can have a variety of applications, including in catalysis and materials science.

Photophysical Applications

Naphthyridines have been used in photophysical applications . Their unique optical properties make them useful in areas such as fluorescence imaging and optoelectronics.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Zukünftige Richtungen

The synthesis, reactivity, and applications of naphthyridine derivatives have been a focus of research in the last 18 years . Future research may continue to explore novel synthetic strategies, investigate the reactivity of these compounds with various reagents, and examine their potential applications in medicinal chemistry and materials science .

Wirkmechanismus

Mode of Action

Naphthyridines, the class of compounds to which it belongs, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines, in general, have been found to influence a variety of biochemical pathways, but the exact pathways and downstream effects for this specific compound require further investigation .

Eigenschaften

IUPAC Name |

4-chloro-1,7-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDPCVHSTBDNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,7-naphthyridine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2932904.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)